molecular formula C10H12O2 B123401 Hinokitiol CAS No. 499-44-5

Hinokitiol

Cat. No. B123401
CAS RN: 499-44-5
M. Wt: 164.2 g/mol
InChI Key: FUWUEFKEXZQKKA-UHFFFAOYSA-N
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Description

Hinokitiol Description

Hinokitiol, also known as beta-thujaplicin, is a tropolone-related compound found in the heartwood of cupressaceous plants. It has been extensively studied for its broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. Hinokitiol has been used in various applications such as hair tonics, cosmetics, food, and dental products due to its potent antimicrobial activity .

Synthesis Analysis

While the provided papers do not detail the synthesis of hinokitiol, its natural occurrence in the heartwood of certain trees suggests that it is extracted rather than chemically synthesized for use in research and product development.

Molecular Structure Analysis

Hinokitiol's molecular structure, characterized by a tropolone skeleton, is responsible for its bioactivity. The structure-activity relationship examined with various tropolone derivatives indicates that the presence of a 2-hydroxyl group and a 4-alkyl group is crucial for the potent and selective inhibition of certain enzymes, such as platelet-type 12-lipoxygenase .

Chemical Reactions Analysis

Hinokitiol acts as a metal chelator and has been shown to inhibit the binding of synthetic androgens to the androgen receptor in prostate carcinoma cell lines . It also inhibits the phosphorylation of various signaling molecules, which leads to the suppression of nuclear factor kappa B (NF-κB) activation . Additionally, hinokitiol selectively inhibits platelet-type 12-lipoxygenase, which is less active against other lipoxygenase enzymes .

Physical and Chemical Properties Analysis

Hinokitiol's physical and chemical properties contribute to its biological effects. For instance, its ability to chelate metals can disrupt cellular processes in cancer cells . Its volatility allows it to be used as a natural biocide to control postharvest decay pathogens by inhibiting spore germination and mycelial growth . In dental applications, hinokitiol-modified materials meet physical standards such as setting time and tensile strength while providing antimicrobial and anti-inflammatory benefits .

Case Studies and Applications

Several studies have demonstrated hinokitiol's potential in treating various cancers. It suppresses cell growth and disrupts androgen receptor signaling in prostate carcinoma cell lines , induces G1 arrest in human malignant melanoma cells , inhibits migration and tumor formation in mouse melanoma , and exhibits antitumor properties through ROS-mediated apoptosis in endometrial cancer cell lines . In addition to its anticancer activities, hinokitiol has been shown to inhibit TNF-α production in macrophages, suggesting potential applications in treating skin inflammation and hair follicle apoptosis . It also inhibits platelet activation and thrombus formation, indicating its potential as a therapeutic agent for thromboembolic disorders . In dentistry, hinokitiol has been incorporated into root canal sealers and calcium silicate cements, enhancing their antimicrobial, anti-inflammatory, and odontogenesis potentials .

Scientific Research Applications

  • Thrombosis and Platelet Activation Hinokitiol has been identified as a potent agent in inhibiting platelet activation, crucial in atherothrombotic processes. It particularly inhibits collagen-induced aggregation in human platelets and shows promise as a therapeutic agent for thromboembolic disorders (Lin et al., 2013).

  • Cancer Research Studies have shown hinokitiol's effectiveness in inducing ROS-mediated apoptosis and cell-cycle arrest in endometrial cancer cell lines. Its anti-proliferative effects are attributed to the inhibition of cyclin D1 and CDK4 expression and activation of tumor suppressor protein p53 (Chen et al., 2021). Hinokitiol also demonstrates anti-tumor properties in prostate carcinoma cell lines by disrupting androgen receptor signaling (Liu & Yamauchi, 2006).

  • Antimicrobial Activity Hinokitiol exhibits strong antibacterial activity against both antibiotic-resistant and susceptible pathogenic bacteria predominant in the oral cavity and upper airways (Domon et al., 2019).

  • Cardioprotective Effects Research suggests hinokitiol's potential as a therapeutic agent in myocardial ischemia reperfusion injury. It inhibits GSK3β-mediated autophagy, providing cardioprotection from oxidative damage (Xiao et al., 2022).

  • Neuroprotective Properties Hinokitiol demonstrates neuroprotective effects against thromboembolic stroke, by inhibiting inflammatory responses and apoptosis, thus reducing cerebral ischemia and improving neurobehavioral deficits (Jayakumar et al., 2013).

  • Dermatological Applications In dermatology, hinokitiol has been found to suppress TNF-alpha production in macrophages, which is critical in skin inflammation and hair follicle apoptosis, suggesting potential applications in treating hair loss and related conditions (Byeon et al., 2008).

  • Treatment of Hyperpigmentation Hinokitiol has shown effectiveness in inhibiting melanogenesis through the AKT/mTOR signaling pathway, indicating its potential use in therapies for hyperpigmentation (Tsao et al., 2016).

Safety And Hazards

Hinokitiol is harmful if swallowed . It is advised not to eat, drink, or smoke when using this product . After handling, it is recommended to wash thoroughly . If swallowed, it is advised to rinse mouth and get medical help .

Future Directions

Hinokitiol has been recognized for its potential as a pharmaceutical, especially for inhibiting the bacterium Chlamydia trachomatis . More recently, it has been found to restore cell functionality by restoring or reducing cell iron . This suggests that hinokitiol could have significant medical uses in the future .

properties

IUPAC Name

2-hydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9(11)10(12)6-8/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWUEFKEXZQKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)C(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Record name hinokitiol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Hinokitiol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043911
Record name beta-Thujaplicin
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-Thujaplicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

140.00 °C. @ 10.00 mm Hg
Record name beta-Thujaplicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.2 mg/mL at 25 °C
Record name beta-Thujaplicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Hinokitiol

CAS RN

499-44-5
Record name Hinokitiol
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Record name beta-Thujaplicin
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Record name hinokitiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18804
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Record name 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4-(1-methylethyl)-
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Record name beta-Thujaplicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-4-isopropyl-2,4,6-cyclohepta-2,4,6-trien-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.165
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Record name .BETA.-THUJAPLICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5335D6EBI
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Record name beta-Thujaplicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

52 - 52.5 °C
Record name beta-Thujaplicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,480
Citations
N El Hachlafi, F Lakhdar, A Khouchlaa, S Bakrim… - Processes, 2021 - mdpi.com
Hinokitiol is a natural bioactive compound found in several … In this review, we report the pharmacological properties of hinokitiol … Moreover, hinokitiol also exhibits other pharmacological …
Number of citations: 23 www.mdpi.com
T Nozoe - Bulletin of the Chemical Society of Japan, 1936 - journal.csj.jp
… Hinokitiol a posteriori, also zB aus dem Hinokitiol and dem Eisen des gebrauchten eisernen Gefasses, gebildet wurde. Da aber das Hinokitiol, … Substanz wie das Hinokitiol mit einem …
Number of citations: 140 www.journal.csj.jp
E Matsumura, Y Morita, T Date, H Tsujibo… - Biological and …, 2001 - jstage.jst.go.jp
… In this work, as a preliminary step to clarify the antitumor activity of hinokitiol-related … , in comparison with hinokitiol. As a basic study on the biological activity of hinokitiol-related …
Number of citations: 63 www.jstage.jst.go.jp
Y Inamori, K Nishiguchi, N Matsuo… - Chemical and …, 1991 - jstage.jst.go.jp
Tropolone (I) and hinokitiol (II) at concentrations of 50 ppm showed strong inhibitory activity on the growth of all plants examined. Compounds I and II completely inhibited the …
Number of citations: 68 www.jstage.jst.go.jp
Y Inamori, S Shinohara, H Tsujibo, T OKABE… - Biological and …, 1999 - jstage.jst.go.jp
… research on hinokitiol-related compounds isolated from T dolabrata and their clinical application, we investigated the antimicrobial activity of y— thujaplicin, fi-dolabrin and hinokitiol on …
Number of citations: 92 www.jstage.jst.go.jp
Y Morita, Y Sakagami, T Okabe, T Ohe, Y Inamori… - Biocontrol …, 2007 - jstage.jst.go.jp
Hinokitiol, the major component of Aomori Hiba (Thujopsis dolabrata Sieb. et Zucc. var. hondai MAKINO) s already been found to show strong antibacterial activity. In this study, its …
Number of citations: 41 www.jstage.jst.go.jp
N Komaki, T Watanabe, A Ogasawara… - Biological and …, 2008 - jstage.jst.go.jp
… It is known that hinokitiol has antimicrobial activity.However, there is no report describing antifungal activities of hinokitiol. In this study, we clarified the candicidal activity of hinokitiol as …
Number of citations: 61 www.jstage.jst.go.jp
Y Inamori, Y Sakagami, Y Morita, M Shibata… - Biological and …, 2000 - jstage.jst.go.jp
… flormosartus was found not only in hinokitiol, but also in [1… in hinokitiol-related compounds. Although the insecticidal activity of tropolone with the basic skeleton in common with hinokitiol …
Number of citations: 105 www.jstage.jst.go.jp
Y Morita, E Matsumura, T Okabe, T Fukui… - Biological and …, 2004 - jstage.jst.go.jp
… by the agar dilution method9) and compared with that of hinokitiol. As shown in Table 1, a-… as that of hinokitiol, used as a comparative agent. The antifungal activity of hinokitiol in this …
Number of citations: 51 www.jstage.jst.go.jp
J Xi, Z Zhang, Z Wang, Q Wu, Y He, Y Xu, Z Ding… - Free Radical Biology …, 2022 - Elsevier
… Herein, we report that the natural small molecule hinokitiol (Hino) functions as a potent ferroptosis inhibitor to rescue neuronal damages in vitro and in vivo. The action mechanisms of …
Number of citations: 12 www.sciencedirect.com

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